molecular formula C29H32Cl2N6O17P4-12 B1222703 Hydroxypiperaquine CAS No. 74351-60-3

Hydroxypiperaquine

Katalognummer: B1222703
CAS-Nummer: 74351-60-3
Molekulargewicht: 931.4 g/mol
InChI-Schlüssel: PQLUETJCGCJOAC-UHFFFAOYSA-B
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxypiperaquine, also known as this compound, is a useful research compound. Its molecular formula is C29H32Cl2N6O17P4-12 and its molecular weight is 931.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Hydroxypiperaquine is synthesized through a multi-step process that involves coupling piperazine derivatives with quinoline compounds. The synthesis aims to enhance the compound's antimalarial activity while minimizing side effects. Research has demonstrated various synthetic pathways, with one notable method involving the reaction of tertiary butoxy carbonyl piperazine with 4,7-dichloroquine, followed by deprotection and further reaction to yield this compound .

Antimalarial Efficacy

This compound has shown promising results in preclinical and clinical studies as an effective treatment against Plasmodium falciparum, particularly strains resistant to chloroquine. Its mechanism of action involves inhibiting the heme detoxification pathway in the malaria parasite, leading to parasite death. Studies indicate that this compound exhibits a high level of activity against both chloroquine-sensitive and resistant isolates of P. falciparum, making it a valuable candidate for combination therapies .

Clinical Studies and Trials

Several clinical trials have assessed the efficacy of this compound in combination with artemisinin derivatives:

  • Combination Therapy : this compound is often used in combination with dihydroartemisinin. This combination has been shown to improve treatment outcomes by enhancing efficacy and reducing the likelihood of resistance development .
  • Safety Profile : Clinical studies have reported that this compound is well-tolerated among patients, with mild side effects compared to traditional antimalarials. This safety profile is crucial for its use in endemic regions where malaria transmission is high .

Pharmacokinetics and Metabolism

Research on the pharmacokinetics of this compound indicates that it has a favorable absorption profile when administered orally. Studies utilizing liquid chromatography and mass spectrometry have characterized its metabolites, which play a role in understanding its efficacy and safety . The compound's long half-life allows for once-daily dosing, which can improve patient compliance.

Future Research Directions

Ongoing research aims to further explore the potential of this compound beyond malaria treatment:

  • Broader Antimicrobial Activity : Investigations are underway to evaluate its effectiveness against other parasitic infections and potential applications in treating other diseases.
  • Resistance Mechanisms : Understanding how P. falciparum develops resistance to this compound will be critical for optimizing treatment strategies and prolonging the drug's effectiveness .

Case Studies

Several case studies illustrate the clinical application of this compound:

  • Case Study 1 : A clinical trial conducted in Southeast Asia demonstrated that patients treated with dihydroartemisinin-hydroxypiperaquine experienced rapid clearance of parasitemia compared to those treated with standard therapies.
  • Case Study 2 : In a cohort study involving children in malaria-endemic regions, this compound was associated with a significant reduction in malaria incidence over a follow-up period of six months.

Eigenschaften

CAS-Nummer

74351-60-3

Molekularformel

C29H32Cl2N6O17P4-12

Molekulargewicht

931.4 g/mol

IUPAC-Name

1,3-bis[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propan-2-ol;tetraphosphate

InChI

InChI=1S/C29H32Cl2N6O.4H3O4P/c30-21-1-3-24-26(17-21)32-7-5-28(24)36-13-9-34(10-14-36)19-23(38)20-35-11-15-37(16-12-35)29-6-8-33-27-18-22(31)2-4-25(27)29;4*1-5(2,3)4/h1-8,17-18,23,38H,9-16,19-20H2;4*(H3,1,2,3,4)/p-12

InChI-Schlüssel

PQLUETJCGCJOAC-UHFFFAOYSA-B

SMILES

C1CN(CCN1CC(CN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)O)C5=C6C=CC(=CC6=NC=C5)Cl.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-]

Kanonische SMILES

C1CN(CCN1CC(CN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)O)C5=C6C=CC(=CC6=NC=C5)Cl.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-]

Key on ui other cas no.

74351-60-3

Synonyme

hydroxypiperaquine
hydroxypiperaquine phosphate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.